molecular formula C13H18ClNO B2484861 (1-(3-Chlorobenzyl)piperidin-4-yl)methanol CAS No. 1241009-48-2

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol

Cat. No.: B2484861
CAS No.: 1241009-48-2
M. Wt: 239.74
InChI Key: QRHUJQBRDLNGEC-UHFFFAOYSA-N
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Biological Activity

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is notable for its structural characteristics, which influence its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes.

The compound's molecular structure can be described as follows:

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol
  • IUPAC Name : this compound

This compound serves as a building block for the synthesis of various derivatives, which may enhance its biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to various pharmacological effects, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. This effect is believed to be mediated through the inhibition of key signaling pathways involved in cell survival and division.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1β, which plays a critical role in the inflammatory process .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeAssay MethodResultReference
CytotoxicityMTT AssayIC50 = 15 µM against cancer cell lines
Anti-inflammatoryELISA30% inhibition of IL-1β release at 10 µM
AntimicrobialDisk DiffusionEffective against Gram-positive bacteria
Enzyme InhibitionAChE Inhibition AssayIC50 = 12 µM

Case Studies

Several studies have explored the biological activity of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, indicating potential as a chemotherapeutic agent. The research highlighted the importance of structural modifications in enhancing efficacy .
  • Inflammation Models : In vitro experiments using human macrophages showed that this compound significantly reduced the secretion of IL-1β in response to lipopolysaccharide (LPS) stimulation, suggesting a mechanism for its anti-inflammatory action .
  • Antimicrobial Activity : The compound's derivatives were tested against several bacterial strains, showing promising results, particularly against Gram-positive bacteria, which could indicate potential applications in treating infections.

Future Directions

Research into this compound continues to evolve, with ongoing investigations focusing on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities to better understand how it can be applied in clinical settings.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHUJQBRDLNGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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